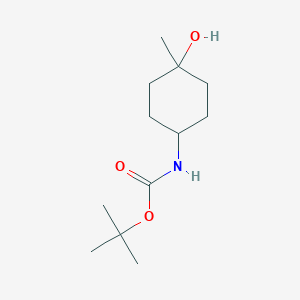

cis-4-(Boc-amino)-1-methylcyclohexanol

Description

BenchChem offers high-quality cis-4-(Boc-amino)-1-methylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-(Boc-amino)-1-methylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXFTPOGGFHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169806 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233764-31-3 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of cis-4-(Boc-amino)-1-methylcyclohexanol

Comprehensive Technical Guide: Chemical Properties & Applications of cis-4-(Boc-amino)-1-methylcyclohexanol

Executive Summary

cis-4-(Boc-amino)-1-methylcyclohexanol (CAS: 233764-30-2) is a high-value, bifunctional aliphatic scaffold widely utilized in medicinal chemistry and peptide engineering. Characterized by a rigid cyclohexane core substituted with a tertiary alcohol and a protected secondary amine, this molecule serves as a critical "conformational lock" in drug design. Its primary utility lies in its ability to introduce defined stereochemistry into pharmacophores, particularly in the development of JAK inhibitors, GPCR ligands, and Protein Degradation (PROTAC) linkers.

This guide provides an in-depth analysis of its structural dynamics, synthetic stereocontrol, reactivity profile, and validated experimental protocols for researchers.

Structural Analysis & Stereochemistry

Understanding the behavior of this molecule requires a rigorous conformational analysis. The cyclohexane ring exists primarily in a chair conformation to minimize torsional strain.

Conformational Locking

In 1,4-disubstituted cyclohexanes, the bulky tert-butoxycarbonyl (Boc) amino group acts as a "conformation anchor."

-

Thermodynamic Preference: The Boc-amino group (

) has a significantly higher A-value (conformational free energy difference) than the methyl or hydroxyl groups. Consequently, the equilibrium strongly favors the chair conformer where the Boc-amino group is in the equatorial position to avoid severe 1,3-diaxial interactions. -

The cis vs. trans Designation:

-

cis-Isomer (Target): The Hydroxyl (

) group at C1 is syn to the Amine at C4. With the Amine equatorial, the Hydroxyl must occupy the Axial position (and the C1-Methyl is Equatorial). -

trans-Isomer: The Hydroxyl is anti to the Amine. With the Amine equatorial, the Hydroxyl occupies the Equatorial position.

-

Structural Stability

The cis-isomer, possessing an axial hydroxyl group, is generally less thermodynamically stable than the trans-isomer (diequatorial) due to 1,3-diaxial interactions between the axial oxygen and the axial hydrogens at C3 and C5. However, this axial orientation is often desired in drug design to direct hydrogen bonding vectors perpendicular to the hydrophobic core.

Figure 1: Stereochemical outcome of nucleophilic addition. The bulky Boc-group anchors the conformation, dictating that the nucleophile's approach determines the axial/equatorial fate of the hydroxyl group.

Synthetic Routes & Stereocontrol

The synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol is a classic exercise in controlling nucleophilic addition to a cyclic ketone.

The Core Reaction: Grignard Addition

The standard route involves the addition of a methyl organometallic reagent (Methylmagnesium bromide or Methyllithium) to 4-(Boc-amino)cyclohexanone .[]

-

Reagent: 4-(Boc-amino)cyclohexanone.[2]

-

Nucleophile: MeMgBr (3.0 eq) or MeLi.

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Temperature: -78°C to 0°C.

Stereoselectivity Mechanism

-

Axial Attack (Top Face): The nucleophile approaches from the axial direction (parallel to the axial hydrogens). This leads to the Equatorial Alcohol (trans-isomer). This is often favored by small nucleophiles like MeLi due to torsional strain relief in the transition state.

-

Equatorial Attack (Bottom Face): The nucleophile approaches from the equatorial direction. This leads to the Axial Alcohol (cis-isomer).

Critical Insight: To maximize the yield of the cis-isomer (axial OH), researchers often utilize specific organometallic variants or additives (e.g., Lanthanide salts like CeCl3) to alter the complexation geometry, though separation is almost always required.

Purification Strategy

Since the reaction typically yields a diastereomeric mixture (e.g., 60:40 or 70:30 trans:cis), separation is mandatory.

-

Column Chromatography: The isomers usually have distinct

values on silica gel. The cis-isomer (axial OH) is often more polar (lower -

Recrystallization: If the mixture is solid, fractional recrystallization from Hexane/EtOAc can enrich the desired isomer.

Chemical Reactivity Profile

The molecule features two orthogonal functional handles: the acid-labile carbamate (Boc) and the sterically hindered tertiary alcohol.

Orthogonal Deprotection

-

Boc Removal: The amine can be liberated using standard acidic conditions (TFA/DCM or 4M HCl in Dioxane).

-

Note: The tertiary alcohol is stable to these conditions at low temperature, but prolonged exposure to strong acid at high temperatures can induce dehydration.

-

-

Self-Validating Check: Monitor deprotection by TLC (ninhydrin stain turns red/purple for free amine) or LC-MS (loss of 100 mass units).

Tertiary Alcohol Reactivity

-

Oxidation Resistance: Being a tertiary alcohol, it cannot be oxidized to a ketone without skeletal rupture. This makes it an excellent "inert" polar motif in oxidative metabolic stability assays.

-

Dehydration (Elimination): The most significant side reaction is acid-catalyzed elimination to form 1-methyl-4-(Boc-amino)cyclohex-1-ene .

-

Prevention: Avoid heating with strong Bronsted acids. Use non-nucleophilic bases if neutralizing.

-

Functionalization

-

Esterification: Difficult due to steric hindrance at the quaternary carbon. Requires activated esters (anhydrides, acid chlorides) and forcing conditions (DMAP catalyst, heat), which increases the risk of elimination.

-

Etherification: Methylation can be achieved with MeI/NaH, but requires care to avoid deprotonating the carbamate nitrogen.

Applications in Medicinal Chemistry

Conformational Restriction in Linkers

In PROTAC (Proteolysis Targeting Chimera) development, the linker length and rigidity are crucial for ternary complex formation. cis-4-(Boc-amino)-1-methylcyclohexanol provides a rigid, aliphatic spacer that directs the exit vector of the attached ligands at a specific angle, unlike flexible alkyl chains.

Pharmacophore Scaffolding

The 1-methyl-4-hydroxycyclohexyl motif is a bioisostere for other cyclic saturated systems. It improves metabolic stability (blocking the metabolic soft spot at the methine position of cyclohexanol) and increases solubility compared to the non-hydroxylated analog.

Key Example: This motif appears in the structure of advanced JAK inhibitors where the cyclohexane ring bridges the hinge-binding motif and the solvent-exposed tail.

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

This protocol describes the generation of the racemic mixture and isolation.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.

-

Dissolution: Add 4-(Boc-amino)cyclohexanone (10.0 mmol, 2.13 g) and dissolve in anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 30.0 mmol, 10 mL) over 20 minutes. Maintain internal temperature below -65°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Carefully quench with saturated aqueous

(20 mL). Caution: Exothermic gas evolution. -

Workup: Extract with EtOAc (

mL). Wash combined organics with Brine, dry over -

Purification: Purify residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

-

Target: The cis-isomer typically elutes after the trans-isomer (verify with NOE NMR if possible, or comparison to literature standards).

-

Protocol B: Analytical Validation (NMR)

To distinguish cis from trans, use 1D NOE (Nuclear Overhauser Effect) spectroscopy.

-

cis-Isomer (Axial OH, Equatorial Me): Irradiating the Methyl signal (approx 1.2 ppm) should show NOE enhancement of the Axial protons at C3/C5, but minimal enhancement of the C4-methine proton (because the Me is equatorial and far from the axial H at C4).

-

trans-Isomer (Equatorial OH, Axial Me): Irradiating the Methyl signal (Axial) should show strong NOE enhancement of the Axial proton at C3/C5 AND potentially the Axial proton at C4 (1,3-diaxial relationship).

Quantitative Data Summary

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 229.32 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 138–142°C (isomer dependent) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc.[3] Insoluble in Water. |

| pKa (OH) | ~16-17 (Tertiary alcohol) |

| LogP | ~1.8 (Predicted) |

Visualizing the Reactivity Workflow

Figure 2: Reactivity profile highlighting the orthogonality of the amine protection and the stability/risks associated with the tertiary alcohol.

References

-

Chemical Synthesis of 4-substituted Cyclohexanols: Journal of Organic Chemistry. "Stereoselective addition of organometallics to 4-tert-butylcyclohexanone." (General reference for Grignard stereoselectivity).

-

Commercial Availability & Physical Properties: Chem-Impex International. "4-N-Boc-amino-cyclohexanol derivatives and applications."

-

Medicinal Chemistry Applications: Journal of Medicinal Chemistry. "Design and Synthesis of JAK Inhibitors utilizing cyclohexyl linkers."

-

Stereochemical Assignment: MDPI Molecules. "Synthesis and NMR characterization of cis- and trans-4-aminocyclohexanol derivatives."

-

PROTAC Linker Design: CalPacLab. "Protein Degrader Building Blocks: cis-4-(boc-amino)-1-methylcyclohexanol."

Sources

Molecular structure and stereochemistry of cis-4-(Boc-amino)-1-methylcyclohexanol

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of cis-4-(Boc-amino)-1-methylcyclohexanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-(Boc-amino)-1-methylcyclohexanol is a pivotal chemical intermediate whose precisely defined three-dimensional architecture is fundamental to its utility in modern pharmaceutical synthesis, particularly as a building block for targeted protein degraders[1]. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group and multiple stereocenters on a conformationally dynamic cyclohexane ring presents a compelling case study in stereochemical control and analysis. This guide provides an in-depth exploration of the molecule's structural features, conformational preferences, stereocontrolled synthesis, and analytical characterization. By elucidating the causality behind its structural stability and synthetic pathways, this document serves as a comprehensive resource for scientists leveraging this and similar scaffolds in drug discovery and development.

Part 1: Deconstructing the Molecular Architecture

The functionality of cis-4-(Boc-amino)-1-methylcyclohexanol is intrinsically linked to its molecular structure, which combines a versatile cyclohexane core with strategically placed functional groups. Understanding each component is critical to appreciating the molecule's overall properties and reactivity.

The Cyclohexane Scaffold: A Foundation of Stability

The six-membered cyclohexane ring is the structural backbone of the molecule. To alleviate angle and torsional strain, it overwhelmingly adopts a non-planar chair conformation [2]. This conformation is crucial as it creates two distinct spatial environments for substituents:

-

Axial positions: Bonds are parallel to the principal C3 axis of the ring.

-

Equatorial positions: Bonds extend from the "equator" of the ring.

These positions are not static; the ring undergoes a rapid "chair flip" at room temperature, which interconverts axial and equatorial substituents[3].

The Key Substituents and Their Influence

-

The Tertiary Alcohol at C1: The C1 position is a quaternary center bearing both a hydroxyl (-OH) group and a methyl (-CH₃) group. This tertiary alcohol functionality can serve as a hydrogen bond donor and a potential site for further chemical modification.

-

The Boc-Protected Amine at C4: The amine at C4 is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis for several compelling reasons[4][5]:

-

Steric Bulk: Its large size is instrumental in directing the stereochemical outcome of reactions on the cyclohexane ring.

-

Electronic Deactivation: As a carbamate, it renders the amine nitrogen non-nucleophilic and non-basic, preventing unwanted side reactions.[5]

-

Orthogonality: It is stable under a wide range of conditions but can be easily removed with mild acid, such as trifluoroacetic acid (TFA), without affecting many other protecting groups[6][7].

-

The combination of these features makes the Boc group an ideal choice for multi-step synthetic sequences common in drug development.

Caption: 2D structure of cis-4-(Boc-amino)-1-methylcyclohexanol.

Part 2: Stereochemistry and Conformational Analysis

The designation "cis" refers to the relative stereochemistry of the substituents at the C1 and C4 positions. In a 1,4-disubstituted cyclohexane, a cis relationship dictates that one substituent must be in an axial position while the other is in an equatorial position[8]. This leads to two possible chair conformers that are in rapid equilibrium.

The Chair Flip Equilibrium: A Battle of Sterics

The stability of each conformer is determined by the steric strain imposed by its axial substituents. Axial groups experience destabilizing steric interactions with the other two axial atoms on the same face of the ring, known as 1,3-diaxial interactions [8][9]. The larger the group, the more severe this penalty.

For cis-4-(Boc-amino)-1-methylcyclohexanol, the two conformers are:

-

Conformer A: The bulky -NHBoc group is equatorial, the -CH₃ group is equatorial, and the smaller -OH group is axial.

-

Conformer B: The bulky -NHBoc group is axial, the -CH₃ group is axial, and the -OH group is equatorial.

Expert Insight: The thermodynamic preference for a substituent to occupy an equatorial position is quantified by its A-value. A larger A-value signifies a greater destabilization in the axial position. The steric bulk of the substituents decreases in the order: -NHBoc >> -CH₃ > -OH. Therefore, Conformer B would suffer from severe 1,3-diaxial interactions from both the large -NHBoc and -CH₃ groups. In contrast, Conformer A places both of these large groups in the sterically favored equatorial position. The smaller steric cost of placing the -OH group axial is far outweighed by the stability gained from having the -NHBoc and -CH₃ groups equatorial.

Caption: Chair flip equilibrium showing the favored and disfavored conformers.

Part 3: Synthetic Strategy and Stereocontrol

Achieving the desired cis stereochemistry is a non-trivial synthetic challenge that hinges on controlling the approach of a nucleophile to a ketone precursor.

A Plausible Retrosynthetic Pathway

A logical approach involves the nucleophilic addition of a methyl group to the carbonyl of tert-butyl (4-oxocyclohexyl)carbamate. The choice of nucleophile and reaction conditions is paramount for stereocontrol.

Caption: Retrosynthetic analysis for the target molecule.

The Challenge of Stereoselective Synthesis

-

Boc Protection: The synthesis begins with the protection of the amine in 4-aminocyclohexanone using di-tert-butyl dicarbonate ((Boc)₂O)[4][5]. This is a critical first step to prevent the acidic N-H proton from quenching the organometallic reagent and to leverage the steric bulk of the Boc group.

-

Nucleophilic Addition and Stereocontrol: The key transformation is the addition of a methyl nucleophile, typically from a Grignard reagent like methylmagnesium bromide (CH₃MgBr), to the ketone.

-

In the starting ketone, the bulky -NHBoc group will exist almost exclusively in the equatorial position.

-

The incoming nucleophile can attack the carbonyl from two faces:

-

Axial Attack: This is often sterically preferred, as the nucleophile avoids interaction with the axial hydrogens at C2 and C6. This pathway leads to an equatorial alcohol, resulting in the trans product.

-

Equatorial Attack: This path is sterically more hindered but leads to the formation of an axial alcohol. This is the pathway required to form the desired cis product .

-

-

Expert Insight: To favor the thermodynamically less favorable equatorial attack, reaction conditions must be carefully controlled. Using bulkier reducing agents or certain Lewis acids can sometimes alter the stereochemical course of such additions. Alternatively, highly stereoselective methods, such as the reductive ring opening of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts, have been developed to yield cis-4-aminocyclohexanol derivatives with excellent selectivity (>99%)[10].

Experimental Protocol: Synthesis via Grignard Addition

This protocol describes a general procedure. The yield and diastereomeric ratio are highly dependent on specific reaction conditions and may require optimization to favor the cis isomer.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq).

-

Solvent: Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Slowly add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of cis and trans isomers, must be purified by column chromatography on silica gel to isolate the desired cis product.

Part 4: Analytical Characterization

Unambiguous characterization of the final product is essential to confirm its identity and stereochemistry. A combination of spectroscopic techniques is employed.

Expected Analytical Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ (ppm): ~4.9 (br s, 1H, NH ), ~3.5 (br m, 1H, CH -N), ~1.45 (s, 9H, C(CH ₃)₃), ~1.2 (s, 3H, C-CH ₃), 1.2-2.0 (m, 8H, ring CH ₂) | The chemical shifts and multiplicities reflect the chemical environment of each proton. The axial proton at C4 (CH-N) would show large axial-axial couplings. |

| ¹³C NMR | δ (ppm): ~155 (carbamate C =O), ~80 (C (CH₃)₃), ~70 (C -OH), ~50 (C -N), ~40-25 (ring C H₂), ~28 (C(C H₃)₃), ~25 (C-C H₃) | Key functional groups have characteristic chemical shifts. The Boc group carbons are particularly diagnostic[11]. |

| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~3350 (N-H stretch), ~2950 (C-H stretch), ~1690 (strong, C=O stretch of carbamate) | The spectrum confirms the presence of the hydroxyl, N-H, and carbamate functionalities. |

| MS (ESI+) | m/z: 230.17 ([M+H]⁺), 174.14 ([M-tBu+H]⁺), 130.12 ([M-Boc+H]⁺) | Mass spectrometry confirms the molecular weight (229.32 g/mol ) and provides evidence of the structure through characteristic fragmentation patterns.[1] |

Conclusion

Cis-4-(Boc-amino)-1-methylcyclohexanol is more than a simple chemical; it is a precisely engineered tool for drug discovery. Its molecular structure is a study in conformational control, where the bulky Boc-amino and methyl groups dictate a stable chair conformation with an axial hydroxyl group. This stereochemical arrangement, while challenging to achieve synthetically, is critical for its function as a versatile building block. A thorough understanding of its structure, conformational dynamics, and synthesis, as detailed in this guide, empowers researchers to effectively utilize this and related scaffolds to construct the next generation of complex and targeted therapeutics.

References

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

-

Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

-

Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2020, May 30). 4.8: Conformations of Monosubstituted Cyclohexanes. [Link]

-

OpenStax. (2023, September 20). 4.5 Conformations of Cyclohexane. In Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. [Link]

-

Stratech Scientific. (n.d.). cis-4-(boc-amino)-1-methylcyclohexanol, min 97%, 1 gram. [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4.5 Conformations of Cyclohexane - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BOC deprotection [ms.bzchemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Therapeutic applications of cis-4-(Boc-amino)-1-methylcyclohexanol in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The cis-4-(Boc-amino)-1-methylcyclohexanol scaffold has emerged as a valuable building block in contemporary medicinal chemistry. Its rigid, non-aromatic core, coupled with the stereospecific placement of amino and hydroxyl functionalities, provides a unique three-dimensional architecture for the design of novel therapeutics. This guide delves into the synthesis, chemical properties, and burgeoning therapeutic applications of this versatile intermediate, with a particular focus on its role in the development of targeted protein degraders and other complex molecular entities. By examining the causality behind its synthetic routes and its structure-activity relationships, this document aims to equip researchers with the foundational knowledge to effectively leverage this compound in their drug discovery programs.

Introduction: The Cyclohexyl Scaffold in Medicinal Chemistry

Saturated carbocyclic rings, such as cyclohexane, are increasingly sought-after motifs in drug design. They offer a departure from the often flat, aromatic structures that dominate many drug classes, providing access to a broader chemical space and improved pharmacokinetic profiles. The rigid chair conformation of the cyclohexane ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The cis-stereochemistry of the 4-amino and 1-hydroxyl groups in the title compound, in conjunction with the tertiary alcohol introduced by the methyl group, creates a distinct conformational preference that can be exploited to achieve high-potency and selective ligands. The tert-butyloxycarbonyl (Boc) protecting group on the amine is a standard feature in peptide synthesis and other organic transformations, offering stability under a range of conditions and facile deprotection when required[].

Synthesis and Physicochemical Properties

cis-4-(Boc-amino)-1-methylcyclohexanol is a white to off-white solid with a molecular weight of 229.32 g/mol and a molecular formula of C12H23NO3[2][3]. Its CAS Number is 233764-30-2[2][3].

| Property | Value | Source |

| Molecular Formula | C12H23NO3 | [2][3] |

| Molecular Weight | 229.32 | [2][3] |

| CAS Number | 233764-30-2 | [2][3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [2][3] |

The synthesis of cis-substituted cyclohexylamines often presents a stereochemical challenge. While specific, detailed synthetic routes for cis-4-(Boc-amino)-1-methylcyclohexanol are not extensively published in readily available literature, general methods for the stereoselective synthesis of cis-4-aminocyclohexanol derivatives can be adapted. These often involve the reduction of a 4-aminocyclohexanone precursor or the hydrogenation of an aromatic starting material followed by separation of diastereomers. For instance, the hydrogenation of 4-methylaniline derivatives can yield a mixture of cis and trans isomers, which can then be separated[4]. Another approach involves the use of directing groups to control the stereochemical outcome of a reduction.

A plausible synthetic workflow is outlined below:

Figure 1. A potential synthetic route to cis-4-(Boc-amino)-1-methylcyclohexanol.

This proposed route leverages the readily available 4-(Boc-amino)cyclohexanone. A Grignard reaction with methylmagnesium bromide would introduce the methyl group and create the tertiary alcohol. The stereoselectivity of this addition may not be high, necessitating a chromatographic separation step to isolate the desired cis isomer from the trans isomer. The choice of solvent and temperature for the Grignard reaction can influence the diastereomeric ratio.

Therapeutic Applications: A Versatile Building Block

While specific drugs containing the cis-4-(Boc-amino)-1-methylcyclohexanol core are not yet on the market, its utility as a key intermediate is becoming increasingly apparent, particularly in the field of targeted protein degradation.

PROTACs and Molecular Glues

Targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are a revolutionary therapeutic modality. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and the rigid, three-dimensional nature of the cis-4-(Boc-amino)-1-methylcyclohexanol scaffold makes it an attractive component for linker design.

Figure 2. The role of the cyclohexyl scaffold in a PROTAC linker.

The Boc-protected amine can be deprotected to allow for covalent attachment to either the E3 ligase ligand or the target protein ligand, while the hydroxyl group can be used as another point of attachment or to modulate solubility and other pharmacokinetic properties. The methyl group can provide steric bulk to influence the conformation of the linker and optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Kinase Inhibitors

The aminocyclohexanol motif is also found in inhibitors of various kinases, such as Janus Kinase (JAK) inhibitors[5]. While the cited patent refers to a trans-isomer, the underlying principle of using the cyclohexane ring as a scaffold to present key pharmacophoric features to the kinase active site is applicable. The hydroxyl and amino groups of cis-4-(Boc-amino)-1-methylcyclohexanol can be functionalized to form hydrogen bonds and other interactions with the amino acid residues in the ATP-binding pocket of a kinase.

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of molecules derived from cis-4-(Boc-amino)-1-methylcyclohexanol is intrinsically linked to its stereochemistry and the nature of its functional groups.

| Feature | Implication for Biological Activity |

| cis-Stereochemistry | The axial amino and equatorial hydroxyl (or vice versa, depending on the chair conformation) groups create a specific vector for substituent placement, influencing binding to the target protein. |

| Methyl Group | The tertiary alcohol created by the methyl group can act as a hydrogen bond acceptor. The methyl group itself can engage in hydrophobic interactions and provides a point of steric hindrance that can enhance selectivity. |

| Boc-Protected Amine | The Boc group allows for the selective modification of other parts of the molecule before deprotection and subsequent functionalization of the amine. This is a key feature for multi-step syntheses. |

| Hydroxyl Group | The hydroxyl group can serve as a hydrogen bond donor or acceptor and is a key handle for further chemical modification, such as ether or ester formation. |

The development of structure-activity relationships for this scaffold would involve the systematic modification of the core structure. For example, inversion of the stereochemistry to the trans-isomer would provide a valuable comparator to understand the importance of the spatial arrangement of the functional groups for a given biological target. Additionally, replacement of the methyl group with other alkyl or aryl groups would probe the steric and electronic requirements of the binding pocket.

Experimental Protocols

The following are generalized protocols that would be foundational for working with cis-4-(Boc-amino)-1-methylcyclohexanol.

Boc Deprotection

Objective: To remove the Boc protecting group to liberate the free amine for subsequent reactions.

Materials:

-

cis-4-(Boc-amino)-1-methylcyclohexanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve cis-4-(Boc-amino)-1-methylcyclohexanol in DCM (approximately 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (typically 5-10 equivalents).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until the pH is basic.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The use of DCM as a solvent is standard for this reaction due to its inertness and ability to dissolve both the starting material and the product salt. The basic workup neutralizes the excess acid and liberates the free amine.

Amide Coupling (Post-Boc Deprotection)

Objective: To form an amide bond between the deprotected amine and a carboxylic acid.

Materials:

-

Deprotected cis-4-amino-1-methylcyclohexanol

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add a solution of the deprotected cis-4-amino-1-methylcyclohexanol in DMF.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. DMF is a polar aprotic solvent that is well-suited for amide coupling reactions.

Conclusion and Future Outlook

cis-4-(Boc-amino)-1-methylcyclohexanol is a promising and versatile building block for the synthesis of complex, three-dimensional molecules with therapeutic potential. Its rigid cyclohexane core and stereochemically defined functional groups provide a solid foundation for the design of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. As drug discovery continues to move towards molecules with greater three-dimensional complexity and improved pharmacokinetic properties, the strategic application of scaffolds such as this will undoubtedly play an increasingly important role. Further exploration of its incorporation into a wider range of therapeutic agents and the development of more efficient and stereoselective synthetic routes will be critical for unlocking its full potential in medicinal chemistry.

References

-

Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. (2021). Chemistry – A European Journal, 27(58), 16000-16005. Available from: [Link]

-

cis-4-(boc-amino)-1-methylcyclohexanol, min 97%, 1 gram. (n.d.). Oakwood Chemical. Retrieved February 15, 2026, from [Link]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.

-

Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Trans-4-amino-1-methyl-cyclohexanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- Preparation method of cis-4-methylcyclohexylamine. (2019). Google Patents.

-

Targets. (n.d.). CIS BIOPHARMA. Retrieved February 15, 2026, from [Link]

-

A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. (n.d.). SlidePlayer. Retrieved February 15, 2026, from [Link]

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2021). Chemistry – A European Journal, 27(58), 15993-15999. Available from: [Link]

-

Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis. (2017). Chemical Communications, 53(75), 10403-10406. Available from: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). Molecules, 28(13), 5087. Available from: [Link]

-

cis-4-(Boc-amino)cyclohexanol. (n.d.). BuyersGuideChem. Retrieved February 15, 2026, from [Link]

Sources

- 2. calpaclab.com [calpaclab.com]

- 3. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]

- 4. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

Difference between cis and trans-4-(Boc-amino)-1-methylcyclohexanol isomers

Technical Whitepaper: Stereochemical Divergence in 4-(Boc-amino)-1-methylcyclohexanol

Executive Summary

The synthesis of 4-(Boc-amino)-1-methylcyclohexanol represents a critical junction in the preparation of rigidified aliphatic scaffolds for medicinal chemistry. Unlike simple cyclohexanols, the introduction of the methyl group at the C1 position creates a quaternary center, generating two distinct diastereomers: cis and trans.

These isomers exhibit drastically different spatial vectors, impacting Structure-Activity Relationships (SAR) and physicochemical properties (logP, solubility). This guide provides a definitive technical workflow for the synthesis, separation, and structural assignment of these isomers, resolving the common ambiguity surrounding their nomenclature and identification.

Structural & Conformational Analysis

To accurately manipulate these isomers, one must first define them based on the 1,4-disubstitution pattern of the cyclohexane ring.

-

Conformational Anchor: The bulky 4-Boc-amino group (

) acts as a conformational anchor, locking the cyclohexane ring into a chair conformation where the carbamate group occupies the equatorial position to minimize 1,3-diaxial strain (A-value ~1.2 kcal/mol). -

The Variable (C1): The stereochemistry is determined by the relative orientation of the Hydroxyl (

) and Methyl (

Isomer A: The Trans-Isomer (Diequatorial)

-

Definition: The

group is trans to the -

Conformation:

-

C4:

is Equatorial . -

C1:

is Equatorial . -

C1:

is Axial .

-

-

Characteristics: Thermodynamic stability is generally higher due to the diequatorial arrangement of the polar heteroatoms.

Isomer B: The Cis-Isomer (Axial-Equatorial)

-

Definition: The

group is cis to the -

Conformation:

-

C4:

is Equatorial . -

C1:

is Axial . -

C1:

is Equatorial .

-

-

Characteristics: The axial hydroxyl group introduces 1,3-diaxial interactions with protons at C3 and C5, but this is offset by the relief of steric strain from the methyl group being equatorial.

Figure 1: Stereochemical divergence during nucleophilic addition. The "Cis" isomer (Axial OH) is often the kinetic product when using smaller nucleophiles like MeLi, while MeMgBr mixtures vary based on solvent/temperature.

Synthetic Protocol & Stereocontrol

The synthesis relies on the addition of a methyl nucleophile to N-Boc-4-aminocyclohexanone . The stereoselectivity is governed by the trajectory of the nucleophile (Axial vs. Equatorial attack).

Methodology: Grignard Addition

This protocol typically yields a mixture, often favoring the cis-isomer (Axial OH) depending on conditions.

Reagents:

-

N-Boc-4-aminocyclohexanone (1.0 equiv)

-

Methylmagnesium bromide (MeMgBr) (3.0 M in Et2O, 3.0 equiv)

-

Anhydrous THF (Solvent)

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc-4-aminocyclohexanone and dissolve in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature maximizes kinetic differentiation.

-

Addition: Add MeMgBr dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Carefully quench with saturated aqueous

. Caution: Exothermic. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.

Stereochemical Outcome:

-

MeLi (Methyl Lithium): Strongly favors Equatorial Attack , yielding the Cis-isomer (Axial OH) as the major product (>90% dr in optimized cases).

-

MeMgBr: Often gives a mixture (e.g., 60:40 to 70:30 favoring Cis), requiring chromatographic separation.

Separation & Purification Strategy

Separating these isomers is challenging due to their similar polarity. However, the difference in the hydroxyl group's orientation (Axial vs. Equatorial) exploits binding affinity to silica gel.

Flash Chromatography Guidelines:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes/Ethyl Acetate (Gradient 10%

40%). -

Elution Order (General Rule):

-

Isomer B (Cis / Axial OH): Elutes FIRST . The axial hydroxyl is sterically crowded and forms weaker hydrogen bonds with the silica stationary phase.

-

Isomer A (Trans / Diequatorial): Elutes SECOND . The equatorial hydroxyl is fully exposed and binds more strongly to silica.

-

| Isomer | Configuration (OH, Me) | Elution Order | Rf (approx. 30% EtOAc/Hex) |

| Cis | Axial OH, Eq Me | Fast | 0.45 |

| Trans | Eq OH, Axial Me | Slow | 0.30 |

Analytical Discrimination (The "How-To")

Do not rely solely on elution order. Definitive assignment requires NMR spectroscopy, specifically analyzing the methyl group and the C1/C4 protons.

NMR Logic Table

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial OH) | Mechanistic Reason |

| C1-Methyl ( | ~20 - 25 ppm (Upfield) | ~28 - 32 ppm (Downfield) | Gamma-Gauche Effect: In the Trans isomer, the Methyl is Axial . Axial carbons are shielded by |

| C1-Methyl ( | Singlet, typically lower ppm | Singlet, typically higher ppm | Anisotropic deshielding by the ring. |

| NOE Signal | Me | Me | Key Diagnostic: In the Trans isomer (Axial Me), the methyl group shows a strong NOE correlation with the axial protons at C3 and C5. |

Diagnostic Workflow (Graphviz)

Figure 2: Decision tree for assigning stereochemistry using Carbon-13 NMR chemical shifts.

References

-

Synthesis and Stereochemistry of 4-Substituted Cyclohexanols

-

Grignard Addition Selectivity

-

Ashby, E. C., & Laemmle, J. T. "Stereoselective organometallic reactions. V. Nucleophilic addition to 4-tert-butylcyclohexanone." Journal of Organic Chemistry, 1968. Link

- Note: The foundational text establishing that small nucleophiles (MeLi)

-

-

Commercial Reference & CAS Data

-

PubChem Compound Summary for cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol (CAS 233764-30-2). Link

- Note: Confirms the commercial availability of the 'cis' isomer, typically the major product of Grignard addition.

-

- NMR Assignment Rules (Gamma-Gauche): Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry." VCH Publishers. Note: Standard reference for the shielding effect of axial substituents in cyclohexanes.

Sources

A Technical Guide to cis-4-(Boc-amino)-1-methylcyclohexanol: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

Abstract

This technical guide provides an in-depth exploration of cis-4-(tert-butoxycarbonyl-amino)-1-methylcyclohexanol, a pivotal intermediate in modern pharmaceutical development. The document elucidates the strategic importance of its distinct structural features—a stereochemically defined cyclohexane scaffold, a versatile Boc-protected amine, and a tertiary alcohol. We will dissect the predominant synthetic methodologies, emphasizing the chemical principles that govern reaction outcomes and stereoselectivity. Furthermore, this guide details robust protocols for purification and comprehensive characterization, ensuring the intermediate meets the stringent quality requirements for active pharmaceutical ingredient (API) synthesis. Finally, we discuss its application as a valuable building block, enabling the construction of complex molecular architectures for next-generation therapeutics.[1][2][3][4]

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of drug discovery, the molecular architecture of small-molecule therapeutics is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Saturated carbocyclic rings, such as cyclohexane, are privileged scaffolds that provide a three-dimensional framework to orient functional groups in precise spatial arrangements. cis-4-(Boc-amino)-1-methylcyclohexanol (CAS No: 233764-30-2) has emerged as a particularly valuable intermediate due to the convergence of several key features:

-

Defined Stereochemistry: The cis relationship between the amino and hydroxyl groups provides a fixed conformational bias, which is critical for specific interactions with biological targets like enzymes and receptors.

-

Orthogonal Functionality: The molecule possesses a tertiary alcohol and a protected primary amine. The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic conditions.[5][] This orthogonality allows for selective, sequential chemical modifications at either the nitrogen or oxygen centers.

-

Tertiary Alcohol: The presence of a tertiary alcohol introduces a quaternary stereocenter, adding to the molecular complexity and providing a potential hydrogen bond donor/acceptor site. The attached methyl group can serve as a crucial element for steric recognition or for tuning lipophilicity.

These attributes make cis-4-(Boc-amino)-1-methylcyclohexanol a sought-after building block in the synthesis of complex APIs, including kinase inhibitors, modulators of neurological pathways, and protein degraders.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 233764-30-2 | [2][7] |

| Molecular Formula | C₁₂H₂₃NO₃ | [2][7] |

| Molecular Weight | 229.32 g/mol | [2][7] |

| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate | [7] |

| Appearance | White to off-white solid |

Synthesis and Mechanistic Considerations

The most logical and widely employed strategy for synthesizing cis-4-(Boc-amino)-1-methylcyclohexanol involves the stereoselective addition of a methyl nucleophile to a ketone precursor, tert-butyl (4-oxocyclohexyl)carbamate. This multi-step process is designed to control both chemoselectivity and stereoselectivity.

Caption: General synthetic workflow for cis-4-(Boc-amino)-1-methylcyclohexanol.

Step 1: Amine Protection

The synthesis commences with the protection of the amino group of 4-aminocyclohexanol. This step is critical to prevent the nucleophilic amine from interfering with the subsequent oxidation step. The Boc group is ideal for this purpose.

-

Causality: The reaction of 4-aminocyclohexanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base (e.g., triethylamine, NaHCO₃) proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride.[5] The base serves to neutralize the acidic byproduct, tert-butanol and carbon dioxide (from the breakdown of the unstable mixed anhydride), driving the reaction to completion.

Step 2: Oxidation to the Ketone Intermediate

With the amine protected, the secondary alcohol is oxidized to the corresponding ketone, N-4-Boc-aminocyclohexanone. The choice of oxidant is key to achieving high yield without affecting the acid-labile Boc group.

-

Methodology: While classic methods like Swern or Dess-Martin oxidation are effective, they often require stoichiometric reagents and careful temperature control.[8] A more scalable and environmentally benign approach utilizes catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant like sodium hypochlorite (bleach).[8] This "green" oxidation proceeds under mild conditions, preserving the integrity of the Boc protecting group.[8]

Step 3: Stereoselective Grignard Addition

This is the most critical step, as it establishes the tertiary alcohol and defines the final cis stereochemistry. The reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to the carbonyl of N-4-Boc-aminocyclohexanone.

-

Mechanistic Insight & Stereocontrol: The stereochemical outcome is dictated by the conformational preference of the cyclohexanone ring and the trajectory of the incoming nucleophile. The bulky Boc-amino group preferentially occupies the equatorial position in the chair conformation to minimize steric strain. Nucleophilic attack on the carbonyl can then occur from either the axial or equatorial face.

-

Axial Attack: The methyl Grignard reagent attacks from the axial face, leading to the formation of an equatorial alcohol. This is the sterically favored pathway for small nucleophiles on unhindered cyclohexanones, as it avoids steric clashes with the axial hydrogens at the C2 and C6 positions. This pathway yields the desired cis product, where the newly added methyl group is trans to the Boc-amino group, but the resulting hydroxyl group is cis.

-

Equatorial Attack: Attack from the equatorial face is more sterically hindered and leads to an axial alcohol, resulting in the undesired trans isomer.

-

Caption: Stereoselectivity of the Grignard addition favoring the cis-product.

Experimental Protocol: A Validated Approach

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

trans-4-Aminocyclohexanol hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium hypochlorite solution (~12%)

-

Potassium bromide (KBr)

-

TEMPO

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes

Protocol:

-

Boc-Protection of trans-4-Aminocyclohexanol:

-

To a solution of trans-4-aminocyclohexanol hydrochloride (1.0 eq) in DCM, add Et₃N (2.5 eq) and stir for 15 minutes at room temperature.

-

Add (Boc)₂O (1.1 eq) portion-wise and stir the reaction mixture overnight.

-

Rationale: The hydrochloride salt is used for stability; Et₃N acts as both a base to free the amine and to neutralize HCl generated during the reaction.

-

Workup: Wash the reaction mixture sequentially with 1M HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-aminocyclohexanol.

-

-

TEMPO-Catalyzed Oxidation:

-

Dissolve the product from Step 1 (1.0 eq) in DCM. Add an aqueous solution of KBr (0.1 eq).

-

Add TEMPO (0.01 eq) to the biphasic mixture.

-

Cool the mixture to 0 °C in an ice bath. Add sodium hypochlorite solution (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Rationale: This is a catalytic cycle. NaOCl is the terminal oxidant. TEMPO is the active catalyst. The reaction is exothermic and cooling is required to prevent side reactions and degradation of the product.

-

Monitor by TLC until starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃. Separate the layers. Extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield N-4-Boc-aminocyclohexanone.

-

-

Grignard Reaction:

-

Dissolve the ketone from Step 2 (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C. Add methylmagnesium bromide solution (1.5 eq) dropwise via syringe.

-

Rationale: Anhydrous conditions are essential as Grignard reagents are highly reactive with water. The excess Grignard reagent ensures complete conversion of the ketone.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup: Cool the reaction back to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl.

-

Rationale: NH₄Cl is a mild acid that effectively neutralizes the Grignard reagent and the resulting alkoxide without cleaving the acid-sensitive Boc group.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

The crude product, a mixture of cis and trans isomers, is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The isomers typically have different polarities and can be separated effectively. The desired cis isomer is generally the more polar of the two.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Table 2: Key Spectroscopic Data

| Technique | Observation | Interpretation |

| ¹H NMR | Singlet ~1.2 ppm (3H) | Methyl group protons (-CH₃) |

| Singlet ~1.4 ppm (9H) | Boc group protons (-C(CH₃)₃) | |

| Broad singlet ~3.5 ppm (1H) | Proton on carbon bearing the amino group (CH-N) | |

| Multiplets ~1.5-1.9 ppm | Cyclohexane ring protons | |

| Broad singlet (variable) | Alcohol proton (-OH) | |

| ¹³C NMR | ~28.4 ppm | Boc methyl carbons |

| ~79.0 ppm | Boc quaternary carbon | |

| ~70.5 ppm | Quaternary carbon bearing -OH and -CH₃ | |

| ~155.0 ppm | Carbamate carbonyl carbon (N-C=O) | |

| IR (cm⁻¹) | 3450-3350 (broad) | O-H stretch (alcohol) |

| 3350-3250 | N-H stretch (carbamate) | |

| ~2950 | C-H stretch (aliphatic) | |

| ~1685 | C=O stretch (carbamate) | |

| MS (ESI+) | m/z 230.1 [M+H]⁺, 252.1 [M+Na]⁺ | Confirms molecular weight of 229.32 |

Note: Exact chemical shifts (ppm) can vary depending on the solvent and concentration.

The stereochemical assignment is definitively confirmed using 2D NMR techniques like NOESY, which can show through-space correlations between the axial/equatorial protons of the ring and the substituents.

Conclusion: An Enabling Pharmaceutical Building Block

cis-4-(Boc-amino)-1-methylcyclohexanol is more than a simple chemical; it is a testament to the power of strategic molecular design. Its synthesis, while requiring careful control over protection, oxidation, and stereoselective addition, is robust and scalable. The resulting intermediate provides medicinal chemists with a conformationally restricted scaffold possessing orthogonal handles for elaboration. This allows for the systematic exploration of chemical space around a rigid core, a strategy that has proven highly effective in the development of potent and selective drug candidates. As the demand for structurally complex and stereochemically pure APIs continues to grow, the importance of meticulously designed intermediates like cis-4-(Boc-amino)-1-methylcyclohexanol will only increase.

References

-

Sviatenko, O., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

-

Fülöp, F., et al. (2015). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. ResearchGate. Available at: [Link]

-

Contreras, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

-

Bio-Rad Laboratories, Inc. cis-4-Methylcyclohexanol 1H NMR Spectrum. KnowItAll AnyWare. Available at: [Link]

-

Sviatenko, O., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

- Google Patents. (2014). Preparation method of 4-N-Boc-amino cyclohexanone. Google Patents.

-

PubChem. trans-4-amino-1-methyl-cyclohexanol. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]

- 8. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Role of 1-Methylcyclohexanol Derivatives in Drug Discovery Scaffolds

Introduction: The Pursuit of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the concept of "privileged scaffolds" represents a cornerstone of efficient drug discovery.[1][2] These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as versatile starting points for the development of novel therapeutic agents. The strategic use of such scaffolds accelerates the discovery process by focusing synthetic efforts on structures with a higher probability of biological relevance.[2] Among the vast number of carbocyclic systems, the cyclohexane ring is a recurring motif in numerous bioactive molecules. Its conformational flexibility, combined with the ability to project substituents in precise three-dimensional orientations, makes it an attractive core for molecular design.

This guide focuses on a specific, functionally rich derivative: the 1-methylcyclohexanol moiety. The introduction of a tertiary alcohol and a methyl group onto the same carbon atom (a quaternary center) imparts unique stereoelectronic properties. This substitution pattern can act as a conformational anchor, reduce metabolic susceptibility, and provide a key hydrogen bonding interaction point, making it a compelling scaffold for engaging with biological targets. We will explore the synthesis of this core, its strategic application in medicinal chemistry, and the methodologies used to validate its biological utility.

Section 1: Synthesis and Chemical Properties of the 1-Methylcyclohexanol Core

The accessibility of a scaffold is paramount to its utility in a drug discovery program. The 1-methylcyclohexanol core can be synthesized through several robust and scalable chemical reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the cyclohexane ring.

Key Synthetic Strategies

Two primary and highly effective methods for the synthesis of the 1-methylcyclohexanol scaffold are the Grignard reaction and the hydroboration-oxidation of an exocyclic alkene.

-

Grignard Reaction with Cyclohexanone: The most direct and common method involves the nucleophilic addition of a methylmagnesium halide (e.g., MeMgBr or MeMgCl) to cyclohexanone.[3][4] This organometallic reagent attacks the electrophilic carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol. This method is highly efficient for producing the core structure from readily available starting materials.

-

Hydroboration-Oxidation of Methylenecyclohexane: An alternative strategy begins with methylenecyclohexane.[5] This reaction proceeds via an anti-Markovnikov addition of borane (BH₃) across the double bond, followed by oxidation with hydrogen peroxide and a base (e.g., NaOH). This sequence installs the hydroxyl group at the less substituted carbon, which, in this specific case, also results in the formation of 1-methylcyclohexanol.[5]

The causality behind choosing one route over another often lies in the context of a larger synthetic plan. The Grignard route is ideal when cyclohexanone is the readily available precursor. The hydroboration-oxidation route might be preferred if the synthetic plan involves building complexity from an alkene intermediate.

General Experimental Protocol: Grignard Synthesis of 1-Methylcyclohexanol

This protocol describes a self-validating system for synthesizing the core scaffold, which can be verified by standard analytical techniques (NMR, GC-MS).

Objective: To synthesize 1-methylcyclohexanol from cyclohexanone via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Methyl iodide (CH₃I) or Methyl bromide (CH₃Br)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Cyclohexanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of methyl iodide in anhydrous ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey solution is the methylmagnesium iodide Grignard reagent.

-

Reaction with Cyclohexanone: Cool the Grignard reagent in an ice bath. Add a solution of cyclohexanone in anhydrous ether dropwise, maintaining the temperature below 10 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Workup and Quenching: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.[3] This will hydrolyze the magnesium alkoxide salt and precipitate magnesium salts.

-

Extraction and Purification: Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1-methylcyclohexanol by vacuum distillation to obtain a colorless liquid or a low-melting-point white solid.[6]

Section 2: The 1-Methylcyclohexanol Scaffold in Drug Design

The true value of the 1-methylcyclohexanol scaffold lies in the specific structural and physicochemical properties it confers upon a molecule. These properties can be exploited to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.

Role as a Conformational Restrictor

The presence of the quaternary C1 carbon, substituted with both a methyl and a hydroxyl group, introduces significant steric bulk. This can lock the flexible cyclohexane ring into a preferred chair conformation. By restricting the conformational freedom of the molecule, the scaffold reduces the entropic penalty of binding to a biological target. This pre-organization ensures that other functional groups on the scaffold are presented to the receptor in a more defined and optimal orientation, potentially leading to a significant increase in binding affinity.

Caption: A generalized workflow for the discovery of drugs based on the 1-methylcyclohexanol scaffold.

Protocol: P-gp Efflux Inhibition Assay (Pirarubicin Uptake)

This protocol is a self-validating system to measure the ability of test compounds to inhibit P-gp-mediated efflux, a key indicator of MDR reversal activity.

Objective: To quantify the inhibition of P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, pirarubicin.

Cell Line: Doxorubicin-resistant K562 cells (K562/DOX), which overexpress P-gp. [7] Materials:

-

K562/DOX cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Test compounds (1-methylcyclohexanol derivatives) dissolved in DMSO

-

Pirarubicin (fluorescent substrate)

-

Verapamil (positive control P-gp inhibitor)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture K562/DOX cells to a density of approximately 5x10⁵ cells/mL. Harvest and wash the cells with PBS.

-

Compound Incubation: Resuspend the cells in fresh medium. Aliquot cells into flow cytometry tubes. Add the test compounds at various concentrations (e.g., from a serial dilution). Include a vehicle control (DMSO) and a positive control (Verapamil). Incubate for 30 minutes at 37°C.

-

Substrate Addition: Add pirarubicin to each tube to a final concentration of 1 µg/mL.

-

Uptake Incubation: Incubate the cells for an additional 60 minutes at 37°C, protected from light.

-

Washing: Stop the uptake by adding ice-cold PBS. Centrifuge the cells, discard the supernatant, and wash twice more with ice-cold PBS.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Analyze the intracellular fluorescence of pirarubicin using a flow cytometer.

-

Data Analysis: The increase in mean fluorescence intensity (MFI) in the presence of a test compound compared to the vehicle control indicates inhibition of P-gp efflux. Plot the MFI against the compound concentration to determine the potency ([I]₀.₅).

Conclusion and Future Outlook

The 1-methylcyclohexanol scaffold is a valuable and versatile platform in drug discovery. Its straightforward synthesis and unique structural features—particularly its ability to enforce conformational rigidity—make it an attractive starting point for the design of potent and selective modulators of various biological targets. The successful development of nanomolar P-gp inhibitors demonstrates the scaffold's potential to address significant clinical challenges like multidrug resistance. [7]Other studies have pointed towards the potential for cyclohexanol derivatives to exhibit antimicrobial activities, suggesting a broader therapeutic applicability. [8][9] Future work in this area will likely involve the exploration of more diverse substitution patterns on the cyclohexane ring, the use of the scaffold to target other protein classes, and its incorporation into more complex molecular architectures. As our understanding of structure-activity relationships continues to grow, the rational design of drugs based on privileged scaffolds like 1-methylcyclohexanol will remain a highly effective strategy in the quest for new medicines.

References

-

Mamedov, I. G., & Mamedova, Y. V. (2021). Biological activity of novel pentasubstituted cyclohexanol against some microorganisms. Indian Journal of Chemistry, 60B, 283-286. Available from [Link]

-

Brainly. (2023). Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. Retrieved February 15, 2026, from [Link]

-

Study.com. (n.d.). What steps are used to prepare 1-methyl cyclohexanol from cyclohexene? Retrieved February 15, 2026, from [Link]

-

Pearson. (n.d.). Devise a synthesis for each compound, starting with methylenecyclohexane and any other reagents you need. a. 1-methylcyclohexanol. Retrieved February 15, 2026, from [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Available from [Link]

-

Gasparri, F., et al. (2013). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). European Journal of Medicinal Chemistry, 61, 46-61. Available from [Link]

-

Mansoura University. (n.d.). Structure activity relationship. Retrieved February 15, 2026, from [Link]

-

Szychowska, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 3456. Available from [Link]

-

PubChem. (n.d.). 1-Methylcyclohexanol. Retrieved February 15, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 1-Methylcyclohexanol (96%). Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. Retrieved February 15, 2026, from [Link]

-

Meyers, J., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 68(8), 4339–4355. Available from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved February 15, 2026, from [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 22(8), 1269. Available from [Link]

-

Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309–9326. Available from [Link]

-

Shoaib, M., et al. (2019). A review on biological activities of cyclohexane and its functionally substituted derivatives. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87. Available from [Link]

-

Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9326. PubMed ID: 26007185. Available from [Link]

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methylcyclohexanol synthesis - chemicalbook [chemicalbook.com]

- 4. homework.study.com [homework.study.com]

- 5. brainly.com [brainly.com]

- 6. 1-Methylcyclohexanol | C7H14O | CID 11550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics and Solubility Profile of cis-4-(Boc-amino)-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(tert-Butoxycarbonylamino)-1-methylcyclohexanol, commonly referred to as cis-4-(Boc-amino)-1-methylcyclohexanol, is a valuable bifunctional organic molecule. It incorporates a cyclohexane scaffold, a tertiary alcohol, and a Boc-protected amine, making it a versatile building block in medicinal chemistry and organic synthesis. Its specific stereochemistry and the presence of both hydrogen-bond donating and accepting groups, along with a lipophilic protecting group, impart a unique set of physical and chemical properties that are critical for its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Understanding the physical characteristics and solubility profile of this compound is paramount for its effective use in a laboratory setting. This guide provides a comprehensive overview of these properties, along with practical, field-proven methodologies for their assessment.

I. Core Physical and Chemical Properties

The fundamental physical and chemical properties of cis-4-(Boc-amino)-1-methylcyclohexanol are summarized below. This data is essential for reaction planning, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 233764-30-2 | [3][4] |

| Molecular Formula | C₁₂H₂₃NO₃ | [3][4] |

| Molecular Weight | 229.32 g/mol | [3][4] |

| Appearance | White solid | [3] |

| Purity | ≥97% | [3][4] |

| Storage Temperature | 0-8 °C | [3] |

II. Solubility Profile: A Predictive and Experimental Overview

The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from reaction kinetics to bioavailability. The structure of cis-4-(Boc-amino)-1-methylcyclohexanol, with its polar alcohol and carbamate groups and its nonpolar cyclohexane ring and Boc group, suggests a nuanced solubility profile.

Theoretical Solubility Assessment:

Based on the principle of "like dissolves like," we can predict the solubility of cis-4-(Boc-amino)-1-methylcyclohexanol in various solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl (-OH) and N-H groups, capable of hydrogen bonding, suggests good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): The overall polarity of the molecule should allow for good solubility in these common organic solvents.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): The lipophilic nature of the cyclohexane ring and the tert-butyl group may confer some solubility, although it is expected to be lower than in polar solvents.

-

Aqueous Solubility: The molecule's significant nonpolar surface area is likely to limit its solubility in water. A structurally related compound, cis-4-(Boc-amino)cyclohexanol, is described as being only slightly soluble in water.[5]

Experimental Solubility Data (Qualitative):

The following table provides a qualitative summary of the expected solubility of cis-4-(Boc-amino)-1-methylcyclohexanol in a range of common laboratory solvents. This information is based on the structural analysis and data for similar compounds.

| Solvent | Solvent Class | Predicted Solubility |

| Water | Aqueous | Low to Sparingly Soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Hexanes | Nonpolar | Sparingly Soluble to Insoluble |

| Toluene | Nonpolar | Soluble |

III. Experimental Protocol for Qualitative Solubility Determination